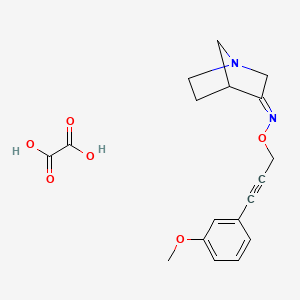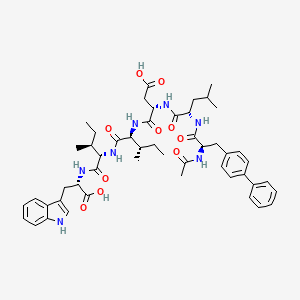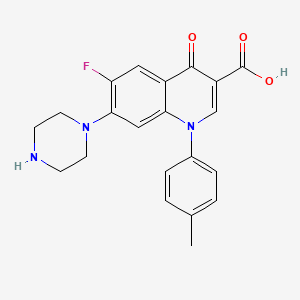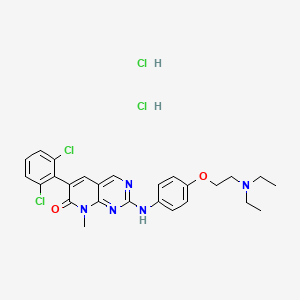
3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol (TDOHE-1,41-diol) is a polyoxygenated hydrocarbon that is formed by the condensation of aldehyde-derived polyoxygenated hydrocarbons. It is a highly versatile compound and has been studied for its potential applications in various fields, such as synthesis, pharmacology, and biochemistry. TDOHE-1,41-diol is an important building block for the synthesis of polyoxygenated hydrocarbons, and its use in medicine and other industries has been increasing due to its advantageous properties.
Wissenschaftliche Forschungsanwendungen
TDOHE-1,41-diol has been studied for its potential applications in various fields, including synthesis, pharmacology, and biochemistry.
In Vivo
TDOHE-1,41-diol has been studied for its potential applications in vivo. It has been shown to possess anti-inflammatory and antioxidant properties, which could potentially be used to treat various conditions, such as arthritis and cancer. Additionally, TDOHE-1,41-diol has been studied for its potential use as an anti-tumor agent.
In Vitro
TDOHE-1,41-diol has also been studied for its potential applications in vitro. In vitro studies have shown that TDOHE-1,41-diol has the potential to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, TDOHE-1,41-diol has been shown to possess anti-bacterial and anti-fungal properties, which could potentially be used to treat various types of infections.
Wirkmechanismus
The mechanism of action of TDOHE-1,41-diol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. Additionally, TDOHE-1,41-diol has been shown to interfere with the activity of various types of enzymes, including proteases, kinases, and phosphatases.
Biologische Aktivität
TDOHE-1,41-diol has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, anti-bacterial, and anti-fungal properties. Additionally, TDOHE-1,41-diol has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Biochemische Und Physiologische Effekte
TDOHE-1,41-diol has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, TDOHE-1,41-diol has been shown to interfere with the activity of DNA, RNA, and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TDOHE-1,41-diol in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a highly versatile compound, which can be used in a variety of applications. Additionally, TDOHE-1,41-diol is relatively easy to synthesize and is relatively stable. However, there are also some limitations to its use in laboratory experiments. For example, TDOHE-1,41-diol is a highly reactive compound and can be toxic if used in large quantities. Additionally, TDOHE-1,41-diol can be difficult to purify and can be difficult to store for long periods of time.
Zukünftige Richtungen
There are many potential future directions for the study of TDOHE-1,41-diol. One potential direction is to further study its potential applications in medicine and other industries. Additionally, further research could be conducted to explore the potential therapeutic uses of TDOHE-1,41-diol, such as its potential use as an anti-tumor agent. Furthermore, further research could be conducted to explore the biochemical and physiological effects of TDOHE-1,41-diol on various types of cells and tissues. Additionally, further research could be conducted to explore the pharmacodynamic properties of TDOHE-1,41-diol and its potential interactions with other drugs and compounds. Finally, further research could be conducted to explore the potential advantages and limitations of using TDOHE-1,41-diol in laboratory experiments.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O15/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h29-30H,1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLKMACMBHTSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217766 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
CAS RN |
1189112-05-7, 67411-64-7 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)

![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)